molecular formula C16H9ClF3NO2 B5757637 N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B5757637
M. Wt: 339.69 g/mol
InChI Key: AIYDJWHHUUJPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzofuran carboxamides and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide exerts its biological effects by inhibiting the activity of various kinases, including p38 MAPK, JNK, and ERK. These kinases play important roles in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in the development of various diseases, including cancer, inflammation, and viral infections. N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the activation of these kinases by binding to their ATP-binding sites, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli, including lipopolysaccharide (LPS) and oxidative stress. N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the replication of various viruses, including influenza A virus and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its high potency and specificity for various kinases. N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to exhibit a high degree of selectivity for p38 MAPK, JNK, and ERK, and its inhibitory activity is not affected by the presence of other kinases or signaling pathways. This makes N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of using N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its potential toxicity and side effects. N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to exhibit cytotoxicity at high concentrations, and its long-term effects on cell viability and function are not well understood.

Future Directions

There are many future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of p38 MAPK, JNK, and ERK. This could lead to the development of more effective therapies for various diseases, including cancer, inflammation, and viral infections. Another area of interest is the study of the long-term effects of N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide on cell viability and function. This could help to determine the safety and efficacy of N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide as a potential therapeutic agent. Overall, the study of N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide and its biological activities has the potential to lead to the development of novel therapies for a wide range of diseases.

Synthesis Methods

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 2-bromo-1-benzofuran in the presence of a palladium catalyst. The resulting intermediate is then treated with ammonia gas to yield N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide. The reaction conditions are carefully controlled to ensure a high yield and purity of the final product.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has been studied in vitro and in vivo for its potential to inhibit the activity of various kinases, including p38 MAPK, JNK, and ERK. These kinases play important roles in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in the development of various diseases, including cancer, inflammation, and viral infections.

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3NO2/c17-10-5-6-12(11(8-10)16(18,19)20)21-15(22)14-7-9-3-1-2-4-13(9)23-14/h1-8H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYDJWHHUUJPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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